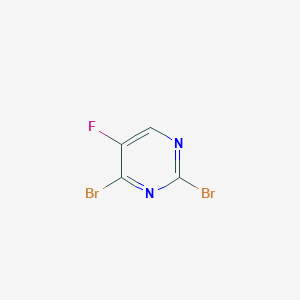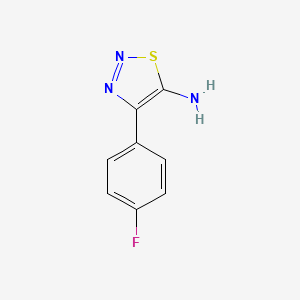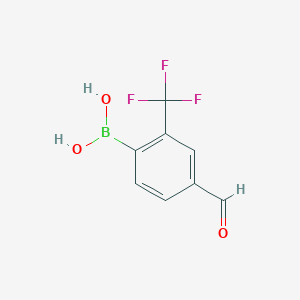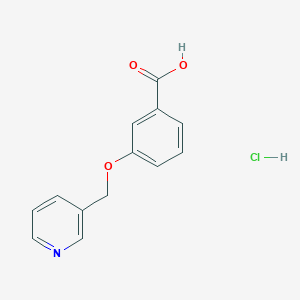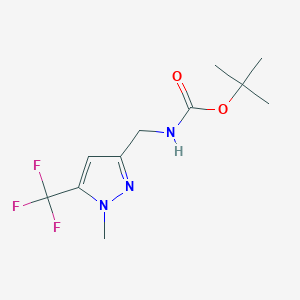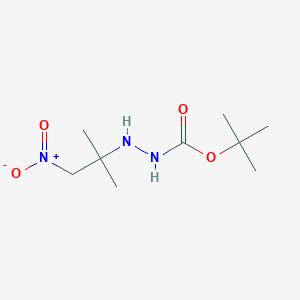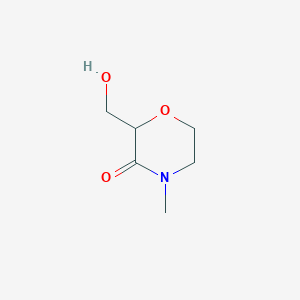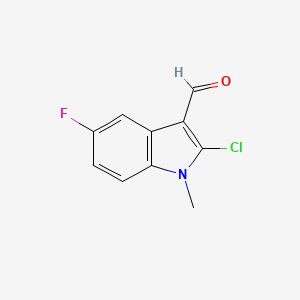
2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde
Übersicht
Beschreibung
2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is a derivative of 1H-indole-3-carbaldehyde . It is used as a pharmaceutical intermediate and in the synthesis of indole phytoalexin cyclobrassinon .
Synthesis Analysis
1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Molecular Structure Analysis
The molecular structure of 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is characterized by the presence of a chlorine atom, a fluorine atom, and a methyl group attached to an indole ring .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives are ideal precursors for the synthesis of active molecules . They participate in multicomponent reactions (MCRs) to afford complex molecules .Physical And Chemical Properties Analysis
The physical form of 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is solid . Its molecular weight is 211.62 . The IUPAC name is 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde .Wissenschaftliche Forschungsanwendungen
Polymerization of Aldehydes
Research on the polymerization of substituted aldehydes, including those with haloaldehyde groups (e.g., fluorine, chlorine), highlights the potential of such compounds in creating polymers with unique properties. The study by Kubisa et al. (1980) delves into the polymerization mechanisms, thermodynamics, and resulting polymer characteristics, suggesting practical applications for these polymers in the future (Kubisa, Neeld, Starr, & Vogl, 1980).
Indole Synthesis
The synthesis of indoles, a fundamental component of many natural products and pharmaceuticals, has seen significant advancements. A review by Taber and Tirunahari (2011) provides a comprehensive classification of indole synthesis methods, indicating the importance of such methodologies for the development of new chemical entities and highlighting the role of halogenated precursors in these syntheses (Taber & Tirunahari, 2011).
Fluorinated Compounds in Liquid Crystals
Hird (2007) reviews the impact of fluorine substitutions, like those in 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde, on the properties of liquid crystals. These modifications significantly affect melting points, mesophase transitions, and optical properties, underscoring the potential for developing advanced materials with tailored characteristics (Hird, 2007).
Anticancer Agents Development
Knoevenagel condensation, a key reaction in synthesizing α, β‐unsaturated compounds, is essential for developing biologically active molecules, including potential anticancer agents. Tokala, Bora, and Shankaraiah (2022) highlight the role of such reactions in generating compounds with significant anticancer activity, demonstrating the potential of halogenated aldehydes in drug discovery (Tokala, Bora, & Shankaraiah, 2022).
Fluoroalkylation in Aqueous Media
Song et al. (2018) discuss the advancements in aqueous fluoroalkylation, highlighting the environmental and synthetic benefits of incorporating fluorinated groups into molecules. This review suggests the growing importance of methods that allow for the efficient and green introduction of fluorine-containing functionalities, relevant to the modification and application of compounds like 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde (Song, Han, Zhao, & Zhang, 2018).
Safety And Hazards
The compound is associated with certain hazards. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Zukünftige Richtungen
The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . This suggests potential future directions in the synthesis of biologically active structures using 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde and its derivatives.
Eigenschaften
IUPAC Name |
2-chloro-5-fluoro-1-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c1-13-9-3-2-6(12)4-7(9)8(5-14)10(13)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHSKVDLYZDCED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C(=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4,5,6-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride](/img/structure/B1446532.png)
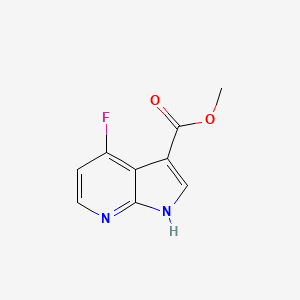
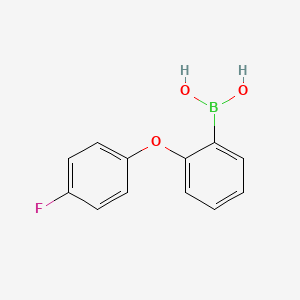

![1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1446538.png)
![Methyl 2-[(4-bromo-2-chlorophenyl)amino]-3,4-difluoro-5-nitrobenzoate](/img/structure/B1446539.png)
